molecular formula C18H26N4O3 B2576971 N-(2-(3-(tert-butyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide CAS No. 1171874-04-6

N-(2-(3-(tert-butyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide

Cat. No. B2576971
CAS RN: 1171874-04-6
M. Wt: 346.431
InChI Key: DWTMXFNIHKZNEB-UHFFFAOYSA-N
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Description

“N-(2-(3-(tert-butyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of N-tert-butyl amides, which could be related to the compound , has been described in the literature . The process involves the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn (ClO4)2·6H2O . Another method involves the reaction of di-tert-butyl dicarbonate and nitriles, catalyzed by Cu(OTf)2 .


Chemical Reactions Analysis

The chemical reactions involving N-tert-butyl amides have been studied . These reactions often involve the use of catalysts and can result in a variety of products .

Scientific Research Applications

Antibiotic Development

N-{2-[(tert-butylcarbamoyl)amino]ethyl}-4-cyclopropaneamidobenzamide: serves as an essential intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and remarkable efficacy against multidrug-resistant Pseudomonas aeruginosa . Its synthesis involves several steps, including amination, reduction, esterification, trityl protection, and condensation.

Asymmetric Synthesis

The enantiopure tert-butanesulfinamide, which shares structural similarities with our compound, has gained prominence in asymmetric N-heterocycle synthesis. Researchers have explored its use as a chiral auxiliary in various reactions, leading to the formation of complex molecules with high stereochemical control .

Triazole Derivatives

Our compound can be transformed into triazole derivatives. For instance, a straightforward synthetic route yields racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine. This process involves four steps and achieves an overall yield of 68% starting from an oxazoline derivative .

Future Directions

The future directions for research on “N-(2-(3-(tert-butyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide” could include further studies on its synthesis, properties, and potential applications. Given the presence of the N-tert-butyl amide group, which is found in many drugs, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

N-[2-(tert-butylcarbamoylamino)ethyl]-4-(cyclopropanecarbonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-18(2,3)22-17(25)20-11-10-19-15(23)12-6-8-14(9-7-12)21-16(24)13-4-5-13/h6-9,13H,4-5,10-11H2,1-3H3,(H,19,23)(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTMXFNIHKZNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(tert-butyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide

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